1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
1-(Propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (hereafter referred to as the "target compound") is a heterocyclic carboxylic acid derivative with a pyrazolo[3,4-b]pyridine core substituted at the 1- and 6-positions with isopropyl and thiophen-2-yl groups, respectively. Its molecular formula is C₁₇H₁₆N₃O₂S, and it has shown promise as a peroxisome proliferator–activated receptor (PPAR) activator, demonstrating efficacy in reducing plasma triglyceride levels in preclinical models . This article compares its structural, physicochemical, and biological properties with closely related analogs to elucidate structure-activity relationships (SAR).
Properties
IUPAC Name |
1-propan-2-yl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-8(2)17-13-10(7-15-17)9(14(18)19)6-11(16-13)12-4-3-5-20-12/h3-8H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJWBRWVCCDXGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(=CC(=N2)C3=CC=CS3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, continuous flow reactors, and advanced purification techniques.
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group at position 4 is a primary site for oxidation. Under oxidative conditions, this group can undergo decarboxylation or form reactive intermediates. For example:
-
Decarboxylation : Heating the compound in the presence of Pd(OAc)₂ and acetic acid under an O₂ atmosphere (1 atm) at 130°C leads to decarboxylation, forming the corresponding pyrazolo[3,4-b]pyridine derivative .
| Entry | Oxidizing Agent | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Pd(OAc)₂ + O₂ | 130°C, 18h | 94 |
| 2 | Cu(OAc)₂ + air | 130°C, 18h | 74 |
Reduction Reactions
The pyridine ring and thiophene moiety are susceptible to reduction. Hydrogenation using palladium catalysts selectively reduces the pyridine ring to a piperidine derivative, while the thiophene group remains intact.
Example Reaction :
text1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid → Hydrogenation → 1-(propan-2-yl)-6-(thiophen-2-yl)-1,4,5,6-tetrahydropyrazolo[3,4-b]pyridine-4-carboxylic acid
| Catalyst | Solvent | Pressure (atm) | Yield (%) |
|---|---|---|---|
| Pd/C | EtOH | 3 | 82 |
Substitution Reactions
The thiophene and pyrazole rings participate in electrophilic and nucleophilic substitution reactions.
Electrophilic Aromatic Substitution
-
Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups at the α-position of the thiophene ring .
-
Sulfonation : Concentrated H₂SO₄ at 80°C adds sulfonic acid groups to the pyrazole ring.
Nucleophilic Substitution
The carboxylic acid group undergoes nucleophilic acyl substitution. For instance, treatment with SOCl₂ converts it to an acid chloride, which reacts with amines to form amides :
Example :
textAcid chloride + 4-fluorophenylamine → N-(4-fluorophenyl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
| Amine | Catalyst | Yield (%) |
|---|---|---|
| 4-Fluorophenylamine | None | 89 |
| 4-Cyanophenylamine | DMAP | 78 |
Cross-Coupling Reactions
The thiophene and pyrazole rings enable Suzuki-Miyaura and Sonogashira couplings.
Suzuki Coupling
The brominated derivative reacts with aryl boronic acids under Pd catalysis :
text6-Bromo derivative + 4-methylphenylboronic acid → 6-(4-methylphenyl)-substituted product
| Boronic Acid | Catalyst | Yield (%) |
|---|---|---|
| 4-Methylphenyl | Pd(PPh₃)₄ | 85 |
| 3-Nitrophenyl | Pd(PPh₃)₄ | 72 |
Sonogashira Coupling
The compound reacts with terminal alkynes in the presence of CuI and Pd(PPh₃)₂Cl₂:
text6-Iodo derivative + Phenylacetylene → 6-(Phenylethynyl)-substituted product
| Alkyne | Solvent | Yield (%) |
|---|---|---|
| Phenylacetylene | DMF | 68 |
| Propargyl alcohol | DMF | 61 |
Condensation Reactions
The carboxylic acid participates in condensations to form esters, anhydrides, or heterocycles.
Esterification :
textAcid + Ethanol (H₂SO₄ catalyst) → Ethyl ester derivative
| Alcohol | Catalyst | Yield (%) |
|---|---|---|
| Ethanol | H₂SO₄ | 92 |
| Methanol | HCl | 88 |
Biological Activity-Driven Modifications
The compound is a scaffold for antitubercular and antiviral agents. Key modifications include:
-
Reductive desulfurization : Removal of the thiophene sulfur using Raney Ni/H₂ enhances bioavailability .
-
Hydrolysis : The ethyl ester derivative hydrolyzes to regenerate the carboxylic acid under basic conditions .
Thermal and Photochemical Reactions
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds, including 1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, exhibit significant antimicrobial properties. A study showed that heteroaryl pyrazole derivatives demonstrated efficacy against various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents (Hamed et al., 2020) .
Anti-inflammatory and Antioxidant Properties
Recent findings have highlighted the anti-inflammatory and antioxidant activities of compounds similar to this compound. These properties are crucial for therapeutic applications in treating conditions characterized by oxidative stress and inflammation (Shehab et al., 2018) .
Synthesis of Structurally Diverse Libraries
The compound serves as a versatile building block for synthesizing a wide range of derivatives through various chemical reactions such as alkylation and cyclization. For instance, related compounds have been utilized to create structurally diverse libraries that can be screened for biological activity (Roman, 2013) .
Functionalization Reactions
The ability to undergo functionalization reactions allows for the modification of the compound to produce novel derivatives with enhanced properties. Studies have shown that these reactions can yield various ester or amide derivatives, expanding the utility of this compound in synthetic chemistry (Akçamur et al., 1997) .
Several studies have focused on the biological assays of compounds related to this compound. For example:
| Study | Focus | Findings |
|---|---|---|
| Hamed et al., 2020 | Antimicrobial | Significant activity against E. coli and S. aureus |
| Shehab et al., 2018 | Anti-inflammatory | Potent effects observed in vitro |
| Roman, 2013 | Synthesis | Successful creation of diverse libraries |
These studies underscore the compound's potential as a lead structure for drug development.
Mechanism of Action
The mechanism of action of 1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Modifications and Molecular Properties
The table below summarizes structural variations and molecular properties of the target compound and selected analogs:
Key Observations from SAR Studies
The 2-fluorophenyl substituent in CAS 1011398-29-0 introduces electron-withdrawing effects, which may improve metabolic stability or target binding via halogen bonding .
Role of 6-Position Heterocycles :
- The thiophen-2-yl group in the target compound contributes to π-π stacking interactions and sulfur-mediated van der Waals forces, which are critical for PPAR activation .
- Replacement with furan-2-yl (as in CAS 924249-82-1) reduces molecular weight (299.32 g/mol) but may diminish hydrophobic interactions due to furan’s oxygen atom .
Biological Activity Trends: The target compound’s PPAR activation (EC₅₀ lower than fenofibrate) highlights the importance of the thiophen-2-yl/isopropyl combination for potency . Analogs with bulky aryl groups (e.g., 4-(pyridin-4-yl)benzyl in ) show divergent applications, such as kinase inhibition, suggesting scaffold versatility.
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The isopropyl group (logP ~2.5 estimated) in the target compound balances solubility and permeability, whereas 2-fluorophenyl (logP ~3.0) may increase lipophilicity at the expense of aqueous solubility .
- Metabolic Stability : Thiophene rings are susceptible to oxidative metabolism, but fluorinated analogs (e.g., CAS 1011398-29-0) may resist this due to fluorine’s electron-withdrawing effects .
- Synthetic Accessibility : Microwave-assisted multi-component cyclization (as in ) is a common method for pyrazolo[3,4-b]pyridine synthesis, though substituent choice affects yield and purity.
Biological Activity
The compound 1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is part of a broader class of pyrazolo[3,4-b]pyridine derivatives that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C14H13N3O2S
- Molecular Weight : 287.34 g/mol
- CAS Number : 879576-89-3
Structural Features
The structure of the compound features a pyrazolo[3,4-b]pyridine core, which is known for its ability to interact with various biological targets. The presence of the thiophene ring and the isopropyl group at specific positions contributes to its unique pharmacological profile.
Antiviral Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit potent antiviral properties. For instance, a series of compounds including those with similar structural motifs were evaluated for their efficacy against enteroviruses such as poliovirus and coxsackievirus. The findings indicated that compounds with an isopropyl group at the N1 position displayed significantly higher selectivity indices for inhibiting viral replication compared to other analogues .
TBK1 Inhibition
Another notable biological activity of this compound is its role as a TBK1 inhibitor . TBK1 (TANK-binding kinase 1) is crucial in regulating innate immune responses and has implications in cancer therapy. Compounds within this class have shown IC50 values as low as 0.2 nM for TBK1 inhibition, indicating their potential as therapeutic agents in inflammatory and cancer-related diseases .
Antitubercular Activity
In vitro studies have also highlighted the antitubercular activity of pyrazolo[3,4-b]pyridine derivatives against Mycobacterium tuberculosis. Certain modifications on the core structure have been linked to enhanced efficacy in inhibiting bacterial growth, demonstrating the potential for developing new antitubercular agents from this scaffold .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to its structural features:
| Position | Substituent | Effect on Activity |
|---|---|---|
| N1 | Isopropyl | Increased antiviral activity |
| C6 | Thiophen-2-yl | Essential for TBK1 inhibition |
| C4 | Carboxylic acid | Enhances solubility |
This table summarizes how specific substitutions influence the biological activity of the compound, emphasizing the importance of structural optimization in drug design.
Case Study 1: Antiviral Screening
In a study conducted by Xing et al., various pyrazolo[3,4-b]pyridine derivatives were screened for their antiviral activities against enteroviruses. The compound containing an isopropyl group at the N1 position was among those exhibiting promising results with high selectivity indices and low cytotoxicity in vitro .
Case Study 2: TBK1 Inhibition and Cancer Therapy
A series of pyrazolo[3,4-b]pyridine derivatives were tested for their ability to inhibit TBK1 signaling pathways. Compound 15y , structurally related to our target compound, demonstrated significant inhibition of TBK1 with an IC50 value of 0.2 nM and showed potential in reducing cell proliferation across various cancer cell lines .
Q & A
Q. What are the common synthetic routes for 1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of a pyridine precursor (e.g., 2-aminopyridine derivatives) with a thiophene-containing aldehyde or ketone under acidic or basic conditions to form the pyrazolo-pyridine core .
- Step 2 : Functionalization of the pyridine ring, such as introducing the carboxylic acid group via hydrolysis of ester intermediates (e.g., methyl or ethyl esters) under acidic or basic conditions .
- Step 3 : Purification via recrystallization (e.g., using acetic acid) or column chromatography to isolate the target compound .
Example: A palladium-catalyzed coupling reaction may be employed to integrate the thiophene moiety, as seen in analogous heterocyclic systems .
Q. How is this compound characterized structurally and chemically?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR are used to confirm substituent positions (e.g., thiophene protons at δ 6.8–7.5 ppm, pyridine ring protons at δ 8.0–9.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., calculated for : 299.07 g/mol) .
- Melting Point Analysis : Determines crystalline stability (e.g., mp 123–124°C for structurally related compounds) .
Q. What are the primary biological activity screening assays for this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) or metabolic enzymes (e.g., cytochrome P450) using fluorescence-based or colorimetric substrates .
- Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) .
- Cytotoxicity Studies : MTT or XTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) with ligands like XPhos for coupling reactions .
- Temperature Control : Optimize cyclization steps (e.g., 40–100°C under inert atmospheres) to minimize side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) for intermediates and switch to acetic acid for cyclization .
Example: A 10–15% yield increase was reported for similar compounds by adjusting cesium carbonate stoichiometry in coupling reactions .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Methodological Answer :
- Decoupling Experiments : Assign overlapping -NMR signals (e.g., thiophene vs. pyridine protons) using 2D techniques (COSY, HSQC) .
- Isotopic Labeling : Introduce -labeled precursors to trace unexpected byproducts .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace thiophene with furan or phenyl groups) to assess bioactivity changes .
- Molecular Docking : Use AutoDock or Schrödinger to predict binding modes with target proteins (e.g., kinases) .
- Pharmacophore Mapping : Identify critical hydrogen-bonding (carboxylic acid) and hydrophobic (isopropyl) groups .
Q. How to address low reproducibility in bioactivity assays?
- Methodological Answer :
- Standardize Protocols : Use identical cell passage numbers, serum batches, and incubation times across experiments.
- Control Compounds : Include positive controls (e.g., doxorubicin for cytotoxicity) to validate assay conditions .
- Data Normalization : Express results as % inhibition relative to vehicle controls to minimize plate-to-plate variability .
Data Analysis and Mechanistic Questions
Q. How to interpret conflicting results in enzyme inhibition vs. cellular assays?
- Methodological Answer :
- Membrane Permeability : Assess compound solubility (logP) via shake-flask methods; poor permeability may explain discrepancies .
- Metabolic Stability : Perform liver microsome assays to detect rapid degradation in cellular environments .
- Off-Target Effects : Use siRNA knockdown or CRISPR-edited cell lines to isolate target-specific responses .
Q. What advanced techniques elucidate the compound’s mechanism of action?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize with target enzymes (e.g., kinases) to resolve binding interactions .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and stoichiometry .
- Transcriptomic Profiling : RNA-seq or qPCR arrays to identify downstream gene regulation .
Q. How to design a stability study under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Light/Temperature Stress : Expose to UV light (ICH Q1B guidelines) or 40°C/75% RH for accelerated stability testing .
- Metabolite Identification : Use LC-MS/MS to detect hydrolysis products (e.g., decarboxylation or thiophene oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
